

Application Note & Protocol: Vilsmeier-Haack Formylation of 6-Methylquinoline

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Compound of Interest

Compound Name: 6-Methylquinoline-5-carbaldehyde

CAS No.: 1211489-16-5

Cat. No.: B567779

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Executive Summary

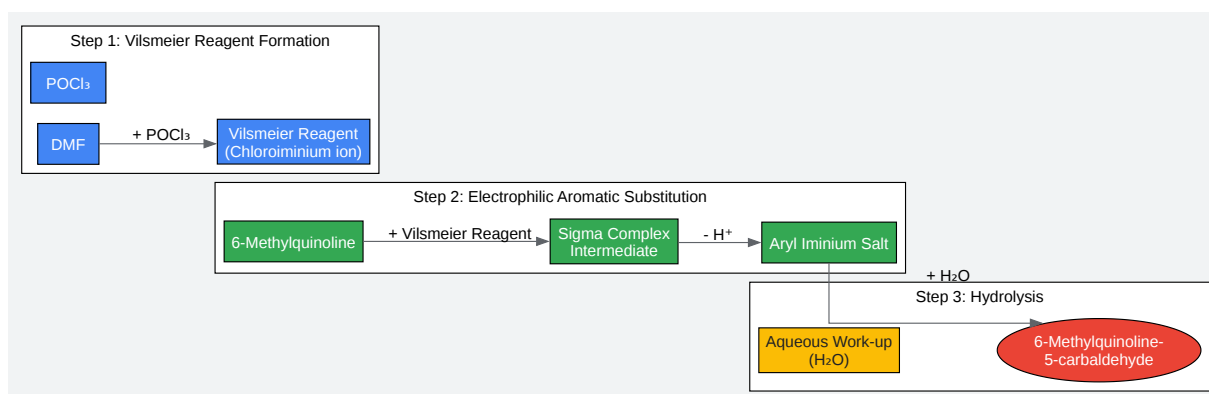
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2]} This application note provides a comprehensive guide to the successful formylation of 6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. The protocol detailed herein focuses on the synthesis of **6-methylquinoline-5-carbaldehyde**, a valuable intermediate for the development of novel therapeutics. This document furnishes a detailed reaction mechanism, a step-by-step experimental protocol, process optimization parameters, and critical safety considerations to ensure reproducible and safe execution.

The Scientific Principle: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction is the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the "Vilsmeier reagent."^[2]

2.1. Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl_3). This forms an unstable adduct that rapidly collapses to generate the highly electrophilic Vilsmeier reagent, a dichloromethyleniminium salt.[1][2]

2.2. Electrophilic Attack and Product Formation The quinoline ring system, while aromatic, is generally electron-deficient. However, the presence of the electron-donating methyl group ($-\text{CH}_3$) at the C6 position activates the carbocyclic ring, directing the electrophilic attack. The Vilsmeier reagent is then attacked by the electron-rich 6-methylquinoline.[2] Computational and empirical data show that substitution occurs preferentially at the C5 position, which is para to the activating methyl group and sterically accessible. The attack disrupts the aromaticity, forming a sigma complex. Aromaticity is restored through the elimination of a proton, yielding an iminium salt intermediate. The final step involves aqueous work-up, where the iminium salt is hydrolyzed to afford the desired aldehyde, **6-methylquinoline-5-carbaldehyde**. [2][3]



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